[(2-Ethoxyphenyl)sulfamoyl]dimethylamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(dimethylsulfamoylamino)-2-ethoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3S/c1-4-15-10-8-6-5-7-9(10)11-16(13,14)12(2)3/h5-8,11H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJBMNINUJMYAEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NS(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Ethoxyphenyl Sulfamoyl Dimethylamine and Its Precursors
Established Synthetic Pathways for the Sulfamoyl Moiety
The construction of the sulfamoyl group is a critical step in the synthesis of a wide array of biologically and industrially significant molecules. The methodologies employed are typically robust and have been refined over decades of research.
Strategic Application of Sulfonylation Reactions in N-Substituted Sulfamoyl Compound Synthesis
The synthesis of N-substituted sulfamoyl compounds, including sulfonamides and sulfamides, is predominantly achieved through sulfonylation reactions. The most conventional and widely practiced method involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. cbijournal.com This approach is effective, though the reactivity can vary depending on the nucleophilicity of the amine. cbijournal.com
Variations of this fundamental reaction have been developed to accommodate different substrates and to improve reaction conditions. For instance, sulfonyl fluorides have emerged as valuable alternatives to sulfonyl chlorides, often exhibiting greater stability and different reactivity profiles. researchgate.net The activation of these less reactive sulfonyl fluorides can be achieved using Lewis acids, such as calcium triflimide [Ca(NTf2)2], enabling the synthesis of sulfonamides under mild conditions. organic-chemistry.orgthieme-connect.com Other strategies include the in-situ preparation of sulfonyl chlorides from thiols or sulfonic acids, which avoids the isolation of the often-unstable sulfonyl chloride intermediates. organic-chemistry.orgrsc.org
The general mechanism for these reactions involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic sulfur atom of the sulfonyl halide, leading to the displacement of the halide and the formation of the S-N bond. The choice of solvent and base is crucial for the reaction's success, with common bases including pyridine, triethylamine (B128534), or inorganic bases like sodium carbonate. cbijournal.comsci-hub.se
Detailed Analysis of Amidation and Sulfonamidation Routes Leading to [(2-Ethoxyphenyl)sulfamoyl]dimethylamine
The most direct and established synthetic route to this compound involves the sulfonamidation of 2-ethoxyaniline with dimethylsulfamoyl chloride. This reaction exemplifies the classic approach to sulfonamide synthesis, where an amine is coupled with a sulfamoyl chloride.
The two key precursors for this synthesis are 2-ethoxyaniline and dimethylsulfamoyl chloride.
2-Ethoxyaniline: Also known as o-phenetidine, this compound is an aromatic amine featuring an ethoxy group at the ortho position. innospk.com It serves as the nucleophilic component in the reaction. It is typically synthesized by the reduction of its nitro precursor, 2-ethoxynitrobenzene. innospk.com
Dimethylsulfamoyl chloride (DMSC): This is a highly reactive sulfamoyl chloride used to introduce the dimethylsulfamoyl group into molecules. It is prepared through the reaction of dimethylamine (B145610) with a sulfonylating agent like sulfuryl chloride. evitachem.comgoogle.com
The synthesis proceeds via the nucleophilic substitution reaction where the amino group of 2-ethoxyaniline attacks the electrophilic sulfur center of dimethylsulfamoyl chloride, displacing the chloride ion. An acid scavenger, typically a tertiary amine base like triethylamine or pyridine, is required to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction to completion.
Table 1: Properties of Key Precursors
| Compound Name | Structure | Formula | Molecular Weight | Key Role |
|---|---|---|---|---|
| 2-Ethoxyaniline | C₈H₁₁NO | 137.18 g/mol | Nucleophile |
| Dimethylsulfamoyl chloride |
| C₂H₆ClNO₂S | 143.59 g/mol | Electrophile / Sulfamoylating Agent |
A typical reaction protocol would involve dissolving 2-ethoxyaniline and a base in a suitable anhydrous solvent (e.g., dichloromethane (B109758), tetrahydrofuran), followed by the slow addition of dimethylsulfamoyl chloride at a controlled temperature, often starting at 0°C and allowing it to warm to room temperature.
Table 2: Illustrative Reaction Conditions for Sulfonamidation
| Parameter | Condition | Rationale / Comment |
|---|---|---|
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile | Anhydrous conditions are necessary due to the water-sensitivity of dimethylsulfamoyl chloride. |
| Base | Pyridine, Triethylamine (TEA), Sodium Carbonate | To neutralize the HCl byproduct. The choice of base can influence reaction rate and ease of purification. cbijournal.com |
| Temperature | 0°C to Room Temperature | Initial cooling helps to control the exothermic nature of the reaction. |
| Stoichiometry | ~1:1 ratio of amine to sulfamoyl chloride | A slight excess of the sulfamoyl chloride may be used to ensure full conversion of the amine. |
| Reaction Time | 2-24 hours | Monitored by techniques like TLC or LC-MS until the starting material is consumed. |
Development and Evaluation of Novel Approaches and Catalyst Systems in this compound Synthesis
While traditional methods are reliable, modern synthetic chemistry emphasizes the development of more efficient, safer, and environmentally friendly processes.
Integration of Principles for Sustainable Chemistry in the Synthesis of this compound
The principles of green chemistry can be applied to the synthesis of this compound to reduce its environmental impact. researchgate.net Key areas of improvement include the choice of solvents, starting materials, and energy efficiency.
One significant advancement is the use of water as a solvent for sulfonamide synthesis. sci-hub.semdpi.com Performing the reaction of 2-ethoxyaniline and dimethylsulfamoyl chloride in an aqueous system, often under pH control with a simple inorganic base like sodium carbonate, can eliminate the need for volatile and often toxic organic solvents. sci-hub.senih.gov The product often precipitates from the aqueous medium, simplifying purification to a simple filtration step. mdpi.com
Another sustainable strategy involves replacing sulfonyl chlorides with more benign sulfonylating agents. Sodium sulfinates, which are stable and easy to handle, can be used in copper-catalyzed oxidative coupling reactions with amines to form sulfonamides. nih.gov This approach avoids the generation of corrosive HCl. Other green methods under investigation include electrochemical synthesis, which can reduce the need for chemical oxidants and reagents, and photoredox catalysis, which uses light energy to drive the reaction. organic-chemistry.orgthieme-connect.comrsc.org
Table 3: Comparison of Traditional vs. Sustainable Synthetic Approaches
| Feature | Traditional Method (Sulfonyl Chloride) | Sustainable Method (e.g., Aqueous Synthesis) |
|---|---|---|
| Solvent | Anhydrous organic solvents (DCM, THF) | Water, PEG-400 sci-hub.se |
| Reagents | Dimethylsulfamoyl chloride | Dimethylsulfamoyl chloride or alternative sulfonylating agents (e.g., from sodium sulfinates) researchgate.net |
| Byproducts | Stoichiometric amounts of HCl, requiring a scavenger base | Inorganic salts (e.g., NaCl), which are more easily managed |
| Purification | Often requires extraction and chromatography | Product may precipitate and be isolated by simple filtration mdpi.com |
| Environmental Impact | Higher, due to solvent use and hazardous byproducts | Lower, aligning with green chemistry principles researchgate.net |
Exploration of Chemo-, Regio-, and Stereoselectivity Control in this compound Synthesis
Selectivity is a cornerstone of efficient organic synthesis, ensuring that reactions yield the desired product without forming unwanted isomers or byproducts. mdpi.comnih.gov
Chemoselectivity: In the synthesis of this compound, the primary challenge is to ensure the sulfamoylation occurs exclusively at the nitrogen atom of the amine. The high nucleophilicity of the primary aromatic amine in 2-ethoxyaniline makes it the most reactive site for attack on the electrophilic dimethylsulfamoyl chloride. This inherent reactivity difference generally ensures high chemoselectivity.
Regioselectivity: The regioselectivity of the final product is predetermined by the structure of the starting material, 2-ethoxyaniline. The ethoxy group is fixed at the ortho-position relative to the amine, defining the substitution pattern of the resulting sulfamide.
Stereoselectivity: The synthesis of this compound from 2-ethoxyaniline and dimethylsulfamoyl chloride does not involve the formation of any new chiral centers. Therefore, stereoselectivity is not a consideration in this specific transformation.
Control over these factors is inherent in the choice of starting materials for this particular molecule. In more complex syntheses involving multifunctional substrates, protecting groups or specific catalyst systems might be required to direct the reaction to the desired site. researchgate.net
Advanced Techniques for the Purification and Isolation of Synthetic Intermediates and the Final Compound
The purity of a chemical compound is critical, particularly for applications in materials science and pharmaceuticals. moravek.com A multi-step approach is often required to isolate and purify the intermediates and the final this compound product to a high degree.
The purification process begins with a preliminary workup, which typically involves washing the reaction mixture with aqueous solutions to remove the base, unreacted starting materials, and water-soluble byproducts. This is followed by drying and evaporation of the organic solvent.
For the final product and its intermediates, several techniques can be employed:
Crystallization: This is a powerful technique for purifying solid compounds. moravek.com The crude product is dissolved in a hot solvent or solvent mixture and allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solution.
Distillation: This method is effective for purifying liquid compounds with different boiling points, such as the 2-ethoxyaniline precursor. moravek.comsigmaaldrich.com Vacuum distillation is used for high-boiling or heat-sensitive compounds.
Chromatography: This is a highly versatile and precise set of techniques for separating complex mixtures. moravek.com
Column Chromatography: Often used for preparative scale purification, where the crude mixture is passed through a column of silica (B1680970) gel or alumina, and components are separated based on their differential adsorption.
High-Performance Liquid Chromatography (HPLC): An advanced form of column chromatography that uses high pressure to pass the solvent through columns containing smaller particle sizes, providing high resolution and speed. It is used to achieve very high purity levels. jocpr.com
Supercritical Fluid Chromatography (SFC): A technique that uses a supercritical fluid (like CO₂) as the mobile phase. It is considered a greener alternative to HPLC, reducing organic solvent consumption, and is particularly effective for separating chiral compounds. jocpr.com
Filtration and Scavenger Resins: Filtration is a basic method to separate solids from liquids. moravek.com Advanced applications include the use of scavenger resins, which are functionalized polymers designed to react with and remove specific impurities, such as excess reagents or catalysts, from a solution. nih.gov
Table 4: Purification Techniques and Their Applications
| Technique | Phase | Scale | Application in Synthesis |
|---|---|---|---|
| Distillation | Liquid | Lab to Industrial | Purification of liquid precursors like 2-ethoxyaniline. moravek.com |
| Crystallization | Solid | Lab to Industrial | Primary purification method for the solid final product and intermediates. moravek.com |
| Column Chromatography | Solid/Liquid | Lab | Purification of crude product when crystallization is ineffective or for separating similar impurities. |
| HPLC/SFC | Solid/Liquid | Analytical to Prep | Final polishing step to achieve high purity (>99%); analysis of product purity. jocpr.com |
| Scavenger Resins | Solid/Liquid | Lab to Process | In-line or batch removal of specific impurities, simplifying workup. nih.gov |
Chemical Reactivity and Mechanistic Investigations of 2 Ethoxyphenyl Sulfamoyl Dimethylamine
Exploration of Electrophilic and Nucleophilic Reaction Pathways Involving the Sulfamoyl Group
The sulfamoyl group, with its central sulfur atom in a high oxidation state, is expected to be the primary site for certain chemical reactions. The electron-withdrawing nature of the two oxygen atoms and the adjacent aromatic ring renders the sulfur atom electrophilic. Consequently, it could theoretically react with strong nucleophiles. The nitrogen atom of the sulfamoyl group possesses a lone pair of electrons, but its nucleophilicity is significantly diminished due to the delocalization of these electrons onto the adjacent sulfonyl group.
General reactivity patterns of arylsulfonamides suggest that nucleophilic attack at the sulfur center is a plausible pathway, potentially leading to the cleavage of the sulfur-nitrogen or sulfur-carbon bond under specific conditions. However, without experimental studies on [(2-Ethoxyphenyl)sulfamoyl]dimethylamine, the precise conditions and outcomes of such reactions remain speculative. No data could be found on specific electrophilic or nucleophilic reactions involving the sulfamoyl moiety of this compound.
Detailed Studies on Reactions Emanating from the Ethoxyphenyl Moiety
The 2-ethoxyphenyl group presents several potential sites for chemical reactions. The aromatic ring itself is susceptible to electrophilic aromatic substitution. The ethoxy group (-OCH2CH3) is an ortho-, para-directing activator, meaning it would direct incoming electrophiles to the positions ortho and para relative to itself. The presence of the sulfamoyl group, a deactivating group, at the ortho position would influence the regioselectivity of such substitutions.
Additionally, the ether linkage of the ethoxy group could potentially be cleaved under harsh acidic conditions, such as with strong hydrohalic acids (e.g., HBr or HI), to yield the corresponding phenol. The benzylic protons on the ethyl group are not particularly activated, but could potentially undergo radical substitution under specific conditions.
Despite these theoretical possibilities, no published research detailing specific reactions, such as nitration, halogenation, or Friedel-Crafts reactions, on the ethoxyphenyl moiety of this compound could be located.
Analysis of the Compound's Stability and Identification of Degradation Pathways under Controlled Conditions
The stability of a chemical compound is a critical parameter, influencing its storage, handling, and application. For this compound, degradation could theoretically occur at several points in the molecule. Hydrolysis of the sulfonamide bond is a known degradation pathway for related compounds, often catalyzed by strong acids or bases, which would yield 2-ethoxyaniline and dimethylaminosulfonic acid or their derivatives. Thermal degradation might also lead to the cleavage of the weaker bonds within the molecule.
However, a search for studies on the stability of this compound under controlled conditions (e.g., varying pH, temperature, or exposure to light) did not yield any specific results. Consequently, no data on its degradation products or pathways can be provided.
Table 1: Hypothetical Degradation Parameters for this compound
| Condition | Potential Degradation Pathway | Potential Products | Status of Data |
| Strong Acid | Hydrolysis of Sulfonamide Bond | 2-Ethoxyaniline, Dimethylaminosulfonic Acid | Not Available |
| Strong Base | Hydrolysis of Sulfonamide Bond | Salt of 2-Ethoxyaniline, Salt of Dimethylaminosulfonic Acid | Not Available |
| High Temperature | Thermal Decomposition | Various fragmentation products | Not Available |
| UV/Vis Light | Photodegradation | Various photoproducts | Not Available |
This table is presented for illustrative purposes based on general chemical principles for related structures. No actual experimental data for this compound has been found.
Elucidation of Reaction Kinetics and Thermodynamic Parameters Governing this compound Transformations
Kinetic and thermodynamic studies are essential for a quantitative understanding of a compound's reactivity. Such studies would involve measuring reaction rates under various conditions to determine rate laws, activation energies, and other kinetic parameters. Thermodynamic studies would focus on the enthalpy, entropy, and Gibbs free energy changes associated with its reactions, providing insight into reaction feasibility and equilibrium positions.
While there are general studies on the kinetics of hydrolysis for some arylsulfonamides, no such investigations have been published for this compound. Therefore, no data on its reaction kinetics or thermodynamic parameters are available.
Table 2: Hypothetical Kinetic and Thermodynamic Data for a Reaction of this compound
| Reaction Type | Rate Constant (k) | Activation Energy (Ea) | Enthalpy (ΔH) | Entropy (ΔS) | Gibbs Free Energy (ΔG) | Status of Data |
| Acid-Catalyzed Hydrolysis | Not Available | Not Available | Not Available | Not Available | Not Available | Not Available |
| Base-Catalyzed Hydrolysis | Not Available | Not Available | Not Available | Not Available | Not Available | Not Available |
This table illustrates the types of data that would be sought in kinetic and thermodynamic studies. No such data has been found for the specified compound.
Advanced Structural Elucidation and Spectroscopic Characterization of 2 Ethoxyphenyl Sulfamoyl Dimethylamine
Application of X-ray Crystallography for Precise Crystalline Structure Determination
There is no publicly available information regarding the single-crystal X-ray diffraction analysis of [(2-Ethoxyphenyl)sulfamoyl]dimethylamine. Consequently, details about its crystal system, space group, unit cell dimensions, and the precise three-dimensional arrangement of its atoms in the solid state remain undetermined.
Comprehensive Analysis of Crystal Packing Motifs and Intermolecular Interactions
Without crystallographic data, any discussion of the crystal packing motifs and intermolecular interactions, such as hydrogen bonds or van der Waals forces that govern the supramolecular architecture of this compound, would be purely speculative. The specific arrangement of molecules within the crystal lattice is unknown.
Investigation of Polymorphism and Associated Solid-State Characteristics
The potential for this compound to exist in different crystalline forms, known as polymorphs, has not been investigated or reported in the available literature. Polymorphism can significantly impact the physical properties of a compound, but in this case, no studies have been published.
Utilization of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques
Detailed experimental NMR data for this compound, which would be crucial for confirming its molecular structure and understanding its conformational dynamics in solution, is not present in the public domain.
Two-Dimensional NMR Methodologies for Connectivity and Conformational Analysis
There are no published 2D NMR spectra (such as COSY, HSQC, or HMBC) for this compound. Such data would be instrumental in unambiguously assigning proton (¹H) and carbon (¹³C) signals and providing insight into the connectivity of atoms and the spatial relationships between different parts of the molecule.
Solid-State NMR Spectroscopy for Amorphous and Microcrystalline Forms
Investigations into the solid-state structure of this compound using solid-state NMR (ssNMR) spectroscopy have not been reported. This technique could provide valuable information, particularly for amorphous or microcrystalline samples where single-crystal X-ray diffraction is not feasible.
Mass Spectrometric Techniques for Fragmentation Pattern Analysis and Isotopic Profiling
While the principles of mass spectrometry are well-established for sulfonamides, specific mass spectra and detailed fragmentation analyses for this compound are not available. The expected fragmentation would likely involve cleavage of the sulfonamide bond and modifications to the ethoxyphenyl and dimethylamine (B145610) moieties, but without experimental data, this cannot be confirmed. Similarly, no isotopic profiling data for this compound has been published.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Dynamics
The vibrational spectrum of this compound is expected to be a composite of the vibrational modes of the 2-ethoxyphenyl group, the sulfonamide linkage, and the dimethylamino moiety. Both IR and Raman spectroscopy provide complementary information; a vibration is IR active if it results in a change in the dipole moment of the molecule, while a vibration is Raman active if there is a change in the polarizability of the molecule. For molecules with a center of symmetry, the rule of mutual exclusion dictates that no vibrational mode can be both IR and Raman active. However, as this compound lacks a center of symmetry, some vibrational modes may be active in both spectra.
The primary functional groups and their expected characteristic vibrational frequencies are detailed below:
2-Ethoxyphenyl Group: This group is characterized by the vibrations of the benzene (B151609) ring and the ethoxy substituent. The aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. vscht.czlibretexts.org The in-ring C-C stretching vibrations of the aromatic ring usually give rise to moderate to strong bands in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions. vscht.cz The substitution pattern on the benzene ring also influences the spectrum, particularly in the "fingerprint" region (below 1500 cm⁻¹), where C-H out-of-plane bending vibrations can be indicative of the ortho-disubstituted pattern. The ethoxy group will exhibit characteristic C-H stretching vibrations of the methyl and methylene groups in the 2980-2850 cm⁻¹ range. A strong C-O stretching band is also expected around 1250 cm⁻¹.
Sulfamoyl Group (-SO₂N(CH₃)₂): The sulfamoyl group is a key structural feature and has distinct vibrational signatures. The two S=O bonds lead to strong asymmetric and symmetric stretching vibrations. The asymmetric SO₂ stretching band is typically found in the 1330-1125 cm⁻¹ range, while the symmetric stretching band appears in the 1157-1330 cm⁻¹ region. nih.gov Other vibrational modes associated with the SO₂ group, such as wagging, scissoring, rocking, and twisting, occur at lower frequencies. nih.gov The S-N stretching vibration is expected to appear around 931-935 cm⁻¹. nih.gov
Dimethylamino Group (-N(CH₃)₂): The dimethylamino portion of the sulfamoyl group will also contribute to the vibrational spectrum. The C-H stretching vibrations of the methyl groups will overlap with those of the ethoxy group in the 3000-2800 cm⁻¹ region. The C-N stretching vibrations in aliphatic amines typically occur in the 1250 to 1020 cm⁻¹ range.
The following interactive data table summarizes the expected characteristic vibrational frequencies for this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |
| 2-Ethoxyphenyl | Aromatic C-H Stretch | 3100-3000 | Medium to Weak |
| Aromatic C=C Stretch | 1600-1585 & 1500-1400 | Medium to Strong | |
| Aliphatic C-H Stretch (ethoxy) | 2980-2850 | Medium to Strong | |
| C-O Stretch (aryl ether) | ~1250 | Strong | |
| Sulfamoyl | SO₂ Asymmetric Stretch | 1330-1125 | Strong |
| SO₂ Symmetric Stretch | 1157-1330 | Strong | |
| S-N Stretch | 931-935 | Medium | |
| Dimethylamino | Aliphatic C-H Stretch (methyl) | 3000-2800 | Medium to Strong |
| C-N Stretch | 1250-1020 | Medium |
Conformational Dynamics:
The molecule of this compound possesses several rotatable single bonds, namely the C-S, S-N, and C-O bonds. Rotation around these bonds can lead to the existence of different conformers. Rotational spectroscopy studies on similar benzenesulfonamides have shown that the orientation of the sulfonamide group with respect to the benzene ring can vary. nih.govnih.govmdpi.com For instance, the amino group of the sulfonamide can be oriented perpendicular to the benzene plane. nih.govnih.gov The conformational preferences are often governed by a balance of steric effects and weak intramolecular interactions. nih.govmdpi.com
Vibrational spectroscopy can provide insights into these conformational dynamics. Different conformers may exhibit slightly different vibrational frequencies for certain modes, leading to the broadening of spectral bands or the appearance of shoulders on major peaks. Low-frequency vibrational modes, such as torsional modes of the methyl groups or the entire sulfamoyl group, can be particularly sensitive to conformational changes. researchgate.net
Chiroptical Spectroscopic Methods (e.g., Circular Dichroism) for Enantiomeric Characterization (if applicable)
Chiroptical spectroscopic methods, such as Circular Dichroism (CD), are employed to study chiral molecules, which are non-superimposable on their mirror images. For this compound to be chiral, it must lack a plane of symmetry and a center of inversion.
Based on its chemical structure, this compound does not possess a stereogenic carbon atom. However, chirality can arise from other structural features, such as atropisomerism, which is restricted rotation around a single bond. In principle, if the rotation around the C-S bond (connecting the phenyl ring to the sulfur atom) or the S-N bond were sufficiently hindered, it could lead to the existence of stable, non-interconverting enantiomers.
While some sulfonamides have been synthesized as chiral building blocks nih.gov, the barrier to rotation around the C-S and S-N bonds in simple N,N-dimethylbenzenesulfonamides is generally low at room temperature, allowing for free rotation. Consequently, the molecule is typically considered achiral as any potential enantiomeric conformers would rapidly interconvert.
Therefore, chiroptical spectroscopic methods like Circular Dichroism are generally not applicable for the enantiomeric characterization of this compound, as it is not expected to exist as stable enantiomers that can be resolved and analyzed by such techniques. Should a derivative of this compound be synthesized with a chiral center or with bulky substituents that induce atropisomerism, then CD spectroscopy would become a valuable tool for determining its absolute configuration and studying its stereochemical properties. nih.govnih.gov
Theoretical and Computational Chemistry Studies of 2 Ethoxyphenyl Sulfamoyl Dimethylamine
Quantum Chemical Calculations for Electronic Structure, Molecular Orbitals, and Charge Distribution
Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. For [(2-Ethoxyphenyl)sulfamoyl]dimethylamine, these calculations would reveal the distribution of electrons and identify regions of reactivity.
Electronic Structure and Charge Distribution: Methods like Hartree-Fock (HF) or, more commonly, Density Functional Theory (DFT), can be used to calculate the electron distribution. pku.edu.cnpleiades.online The analysis of Mulliken or Natural Bond Orbital (NBO) charges would likely show a significant negative charge on the oxygen atoms of the sulfamoyl group and the nitrogen of the dimethylamine (B145610) group, making them potential sites for electrophilic attack. The sulfonyl group acts as a strong electron-withdrawing group, influencing the charge distribution across the entire molecule. researchgate.net The ethoxy group on the phenyl ring is an electron-donating group, which would modulate the electronic properties of the aromatic system. pku.edu.cn Quantum chemical calculations on substituted benzenes have shown that substituents significantly affect the charge distribution and reactivity of the aromatic ring. pku.edu.cnpleiades.onlinescispace.com
Molecular Orbitals: The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. nih.govrsc.org For this compound, the HOMO is expected to be located primarily on the electron-rich 2-ethoxyphenyl ring, while the LUMO would likely be centered on the electron-deficient sulfamoyl moiety. nih.govnih.gov A smaller HOMO-LUMO gap would suggest higher reactivity.
A hypothetical table of calculated electronic properties for the compound is presented below.
Table 1: Hypothetical Quantum Chemical Properties of this compound (Calculated at the B3LYP/6-31G(d,p) level of theory)
| Property | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 4.8 Debye |
| Mulliken Atomic Charges | |
| S | +2.40 |
| O (sulfonyl) | -0.75 |
| N (sulfamoyl) | -0.90 |
| N (dimethyl) | -0.55 |
Density Functional Theory (DFT) for Geometry Optimization, Conformational Analysis, and Spectroscopic Property Prediction
Density Functional Theory (DFT) is a workhorse in computational chemistry, providing a good balance between accuracy and computational cost for studying medium-sized organic molecules like this compound. nih.govmdpi.com
Spectroscopic Property Prediction: DFT calculations can predict vibrational frequencies, which correspond to the peaks observed in an Infrared (IR) spectrum. rsc.org This allows for the assignment of experimental spectral bands to specific molecular vibrations. For this compound, strong characteristic vibrational modes would be expected for the S=O stretching in the sulfonyl group (typically around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹), N-H stretching (if present in an analog), and C-O stretching of the ethoxy group. mdpi.com Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated and compared with experimental data to aid in structure elucidation. mdpi.com
Molecular Dynamics Simulations to Investigate Conformational Landscapes and Solvent Interactions
While quantum mechanics describes the molecule in a static state, molecular dynamics (MD) simulations provide a view of its behavior over time. nih.gov
Conformational Landscapes: An MD simulation would show how this compound explores its conformational space in a dynamic environment. rsc.org By simulating the molecule for nanoseconds or longer, one can observe transitions between different stable conformations identified by DFT. This provides a more realistic picture of the molecule's flexibility, which is often crucial for its biological activity. researchgate.net The simulation would reveal the preferred dihedral angles and the barriers to rotation between different conformers. nih.gov
Solvent Interactions: MD simulations are particularly useful for studying how a molecule interacts with its environment, such as water or another solvent. The simulation would show the formation and breaking of hydrogen bonds between the solvent and the polar parts of the molecule, like the sulfonyl oxygens and the amine nitrogen. peerj.com It would also illustrate how the nonpolar ethoxyphenyl group interacts with the solvent, influencing the molecule's solubility and partitioning behavior. These simulations can provide a detailed picture of the solvation shell around the molecule.
Computational Ligand-Protein Docking and Molecular Modeling for Target Interaction Hypotheses (excluding clinical relevance)
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov For this compound, docking studies could generate hypotheses about its potential protein targets.
Target Interaction Hypotheses: The sulfonamide moiety is a well-known pharmacophore that interacts with various enzymes, such as carbonic anhydrases and protein tyrosine phosphatases. rsc.orgaip.org A docking simulation would place the this compound molecule into the active site of a selected protein. The scoring functions used in docking programs estimate the binding affinity and identify the most likely binding pose. rjb.roacs.org
For instance, docking into a hypothetical enzyme active site might show that the sulfonyl oxygens form hydrogen bonds with backbone amide protons of the protein, while the nitrogen atom coordinates with a metal ion cofactor, a common binding mode for sulfonamide inhibitors. benthamdirect.com The 2-ethoxyphenyl group would likely occupy a hydrophobic pocket, with the ethoxy group potentially forming additional specific interactions. benthamdirect.comqub.ac.uk These models provide a structural basis for understanding potential ligand-protein interactions. acs.orgresearchgate.net
Table 2: Hypothetical Docking Results for this compound with a Putative Kinase Target
| Parameter | Value/Description |
| Docking Score (kcal/mol) | -8.5 |
| Predicted Key Interactions | |
| Hydrogen Bonds | Sulfonyl oxygen with Lysine residue; Sulfonyl oxygen with backbone NH |
| Hydrophobic Interactions | Phenyl ring with Leucine, Valine, and Alanine residues |
| Aromatic (π-π) Stacking | Phenyl ring with Phenylalanine residue |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles (focused on in vitro data)
QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmedwinpublishers.com
Design Principles from In Vitro Data: If a set of analogs of this compound were synthesized and tested for their inhibitory activity against a specific enzyme in vitro (e.g., IC₅₀ values), a QSAR model could be developed. nih.govresearchgate.net This involves calculating a variety of molecular descriptors for each analog. These descriptors can be electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). ekb.egnih.gov
Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are then used to build an equation that correlates a subset of these descriptors with the observed activity. qub.ac.ukresearchgate.net For example, a QSAR model might reveal that higher activity is correlated with increased hydrophobicity of the substituent on the phenyl ring and a specific charge distribution on the sulfamoyl group. nih.gov Such a model serves as a valuable tool for understanding the key structural features required for activity and for guiding the design of new, more potent compounds without the need for immediate synthesis and testing. qub.ac.uknih.gov
Design, Synthesis, and Characterization of Derivatives and Analogues of 2 Ethoxyphenyl Sulfamoyl Dimethylamine
Methodologies for the Synthesis and Comprehensive Characterization of Structural Analogues
The generation of structural analogues of [(2-Ethoxyphenyl)sulfamoyl]dimethylamine relies on established synthetic organic chemistry principles, particularly those governing the formation of arylsulfonamides. A primary synthetic strategy involves the reaction of a substituted arylsulfonyl chloride with a desired amine.
Synthesis: A general and adaptable route to synthesize analogues begins with the appropriate substituted aniline (B41778). For the parent scaffold, this would be 2-ethoxyaniline. The synthesis can be conceptualized in a two-step process:
Formation of the Sulfonyl Chloride: The starting aniline (e.g., 2-ethoxyaniline or its analogue) is first diazotized using sodium nitrite (B80452) in the presence of a strong acid like hydrochloric acid at low temperatures. The resulting diazonium salt is then subjected to a sulfochlorination reaction, typically using sulfur dioxide in the presence of a copper catalyst, to yield the corresponding arylsulfonyl chloride intermediate.
Amination of the Sulfonyl Chloride: The crude or purified arylsulfonyl chloride is then reacted with a primary or secondary amine to form the final sulfonamide. To generate analogues of this compound, this step would involve reacting the 2-ethoxyphenylsulfonyl chloride intermediate with dimethylamine (B145610) or its corresponding analogue. The reaction is typically carried out in an inert solvent like dichloromethane (B109758) in the presence of a base such as triethylamine (B128534) to neutralize the HCl byproduct. nih.gov An alternative approach involves the direct reaction of aryl amines with 4-acetamidobenzene-1-sulfonyl chloride, followed by deacetylation and subsequent condensation reactions. nih.gov
This modular approach allows for significant diversity. By varying the starting aniline (e.g., using 2-methoxy, 2-propoxy, or 2-halogen-substituted anilines), a wide range of analogues modified at the phenyl ring can be produced. Similarly, employing different secondary amines in the final step allows for modification of the N,N-dimethyl moiety.
Comprehensive Characterization: The structural identity and purity of each synthesized analogue must be rigorously confirmed using a suite of spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the molecular structure. nih.govresearchgate.net ¹H NMR provides information on the number and connectivity of protons, confirming the presence of the ethoxy group (a characteristic triplet and quartet), the aromatic protons, and the N-methyl protons (a singlet). ¹³C NMR confirms the carbon skeleton of the molecule. researchgate.netmdpi.com
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the compound, which in turn confirms its elemental composition. nih.govmdpi.com
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. Characteristic strong absorption bands corresponding to the S=O stretching vibrations of the sulfonamide group are expected, typically in the ranges of 1370–1330 cm⁻¹ (asymmetric) and 1180–1160 cm⁻¹ (symmetric).
Elemental Analysis: This technique provides the percentage composition of carbon, hydrogen, and nitrogen in the compound, offering a final verification of purity and empirical formula. nih.gov
Structure-Activity Relationship (SAR) Studies of Modified Derivatives (focused on in vitro activity profiles)
Structure-Activity Relationship (SAR) studies are crucial for identifying the molecular features responsible for a compound's biological activity and for guiding the design of more potent derivatives. For arylsulfonamides, a common and well-documented biological target is the family of zinc-containing enzymes known as carbonic anhydrases (CAs). nih.govacs.orgnih.gov The sulfonamide moiety (—SO₂NH₂) is a key pharmacophore that coordinates to the zinc ion in the enzyme's active site, leading to inhibition. nih.gov
SAR studies for analogues of this compound would focus on evaluating their in vitro inhibitory activity against various human CA (hCA) isoforms, such as the cytosolic hCA I and II, and the tumor-associated transmembrane hCA IX. nih.govnih.gov The goal is to understand how modifications to the core structure affect potency (measured as the inhibition constant, Kᵢ) and isoform selectivity.
Key Modification Points for SAR Exploration:
Phenyl Ring Substitution: Introducing or modifying substituents on the phenyl ring can significantly impact electronic properties, lipophilicity, and steric interactions within the enzyme's active site. Preliminary SAR analysis on related arylsulfonamide series has shown that substituting the benzene (B151609) ring with electron-withdrawing groups can be beneficial for enhancing bioactivity. nih.gov
Alkoxy Group Modification: The nature of the 2-alkoxy group (e.g., changing ethoxy to methoxy (B1213986), propoxy, or isopropoxy) can influence steric fit and hydrophobic interactions.
N,N-Dialkyl Group Variation: Altering the N,N-dimethyl group to other dialkyl or cyclic amine moieties can affect solubility and interactions with amino acid residues at the entrance of the active site cavity.
The findings from such studies are typically compiled into a data table to visualize the relationship between structure and inhibitory activity.
| Compound | Modification from Parent Scaffold* | Kᵢ vs. hCA II (nM) | Kᵢ vs. hCA IX (nM) |
|---|---|---|---|
| Parent | 2-ethoxy | 85.5 | 35.2 |
| Analogue 1 | 2-methoxy | 98.1 | 41.8 |
| Analogue 2 | 2-isopropoxy | 75.3 | 29.4 |
| Analogue 3 | 2-ethoxy, 5-chloro | 42.6 | 15.1 |
| Analogue 4 | 2-ethoxy, 5-nitro | 28.9 | 9.7 |
| Analogue 5 | N,N-diethyl | 95.2 | 40.5 |
*Parent Scaffold: this compound. Data is representative and compiled for illustrative purposes based on general findings in benzenesulfonamide (B165840) SAR studies. nih.govacs.orgnih.gov
From this representative data, several SAR trends can be inferred. The introduction of electron-withdrawing groups at the 5-position of the phenyl ring (e.g., chloro, nitro) appears to enhance inhibitory potency against both hCA II and the tumor-related hCA IX. nih.gov Altering the steric bulk of the alkoxy or N-alkyl groups seems to have a more modest effect on activity in this illustrative series.
Strategies for Bioisosteric Replacements and Their Impact on Chemical Properties and Mechanistic Activity
Bioisosteric replacement is a rational drug design strategy where a functional group in a lead compound is replaced by another group with similar physical or chemical properties, aiming to improve pharmacological, pharmacokinetic, or toxicological profiles. drughunter.comnih.gov For the this compound scaffold, several bioisosteric replacement strategies can be envisioned.
Classical and Non-Classical Bioisosteres:
Classical Bioisosteres: These involve substituting an atom or group with another from the same group in the periodic table or with similar valence electron configurations. sci-hub.se For example, replacing the ether oxygen (-O-) in the ethoxy group with a thioether (-S-) is a classical bioisosteric replacement. sci-hub.se
Strategies and Impact:
Replacement of the Ethoxy Group: The 2-ethoxy group is a key feature influencing lipophilicity and steric interactions. Replacing the ether oxygen with sulfur to give a 2-ethylthio analogue is a common strategy. Another approach is to replace the entire ethoxy group with other functionalities that have different electronic properties, such as a trifluoromethyl (-CF₃) or trifluoromethoxy (-OCF₃) group. Fluorine-containing groups can increase metabolic stability and binding affinity due to the high electronegativity of fluorine. sci-hub.se
Replacement of the Sulfonamide Moiety: While the sulfonamide is often the key pharmacophore, its properties can be fine-tuned. For instance, sulfoximines and sulfonimidamides are recognized as valuable bioisosteres for sulfones and sulfonamides. drughunter.comresearchgate.net These replacements can alter acidity, polarity, and hydrogen bonding capacity, which may lead to improved solubility and modified pharmacokinetic profiles. sci-hub.se
Replacement of the Phenyl Ring: The phenyl ring can be replaced with various five- or six-membered heterocyclic rings (e.g., thiophene (B33073), pyridine). This strategy can significantly alter the compound's properties, including its metabolic profile, solubility, and ability to form hydrogen bonds. The replacement of a benzene ring with a thiophene ring is a classic example of bioisosterism. sci-hub.se
Replacement of the Amide-like Portion: The N,N-dimethylsulfamoyl group can be considered a type of amide analogue. In medicinal chemistry, amide bonds are often replaced with metabolically more stable heterocyclic rings like 1,2,4-oxadiazoles or 1,2,4-triazoles to improve pharmacokinetic properties. drughunter.comnih.gov
The impact of these replacements on key chemical properties is summarized below.
| Original Group | Bioisosteric Replacement | Anticipated Impact on Properties |
|---|---|---|
| Ethoxy (-OCH₂CH₃) | Trifluoromethoxy (-OCF₃) | Increases lipophilicity and metabolic stability; strong electron-withdrawing effect. sci-hub.se |
| Ether (-O-) | Thioether (-S-) | Increases lipophilicity, alters bond angles and potential for hydrogen bonding. sci-hub.se |
| Phenyl Ring | Thiophene Ring | Modifies electronic distribution and metabolic pathways; generally maintains similar spatial orientation. sci-hub.se |
| Sulfonamide (-SO₂NH-) | Sulfoximine (-SO(NH)-) | Reduces acidity, introduces a stereocenter, can improve solubility and metabolic stability. drughunter.comresearchgate.net |
| Dimethylamine (-N(CH₃)₂) | Pyrrolidine Ring | Introduces conformational rigidity, may alter binding affinity and selectivity. |
Data is representative and compiled for illustrative purposes based on established principles of bioisosterism. drughunter.comsci-hub.seresearchgate.netnih.gov
These strategic bioisosteric replacements allow for the fine-tuning of the molecule's properties, providing a powerful toolset for optimizing the lead compound toward a potential drug candidate. nih.govufrj.br
Mechanistic Biological Activity Studies of 2 Ethoxyphenyl Sulfamoyl Dimethylamine Excluding Human Clinical Data and Safety Profiles
Conceptual Approaches to Structure-Based Design Guided by Mechanistic InsightsAs no mechanistic insights are available, there are no documented conceptual approaches to structure-based design involving [(2-Ethoxyphenyl)sulfamoyl]dimethylamine.
Due to the lack of available scientific data for "this compound," the requested article with detailed research findings and data tables cannot be generated at this time. Further research on this specific compound would be required to provide the requested information.
Potential Non Clinical Applications and Future Directions in Research on 2 Ethoxyphenyl Sulfamoyl Dimethylamine
Explorations in Materials Science and Polymer Chemistry Applications
The incorporation of sulfonamide groups into polymers is a known strategy for creating materials with specific, often pH-sensitive, properties. These characteristics are valuable in the development of "smart" materials that respond to environmental changes.
Polymers containing sulfonamide moieties can exhibit unique pH-responsive behaviors due to the acidic nature of the N-H proton in primary and secondary sulfonamides. While [(2-Ethoxyphenyl)sulfamoyl]dimethylamine is a tertiary sulfonamide and lacks this acidic proton, its structural features could still be leveraged in polymer science. It could be synthesized into a monomer and subsequently polymerized, or grafted onto existing polymer backbones.
The presence of the polar sulfamoyl group and the flexible ethoxy chain could influence the physical properties of a polymer, such as its glass transition temperature, thermal stability, and solubility in various solvents. For instance, the introduction of such a bulky and polar side group could disrupt polymer chain packing, potentially lowering the glass transition temperature and increasing solubility in polar organic solvents.
Future research could focus on synthesizing polymers incorporating this compound and characterizing their properties. A potential synthetic route could involve the functionalization of the phenyl ring to enable polymerization, for example, through the introduction of a vinyl or acrylic group. The resulting polymers could be investigated for applications in coatings, membranes, or as polymer electrolytes, where the polarity of the sulfamoyl group might facilitate ion conduction.
Table 1: Potential Influence of this compound Moiety on Polymer Properties
| Property | Potential Influence | Rationale |
| pH-Sensitivity | Limited direct pH-sensitivity | As a tertiary sulfonamide, it lacks the ionizable N-H proton responsible for the pH-responsive behavior seen in polymers with primary or secondary sulfonamides. |
| Glass Transition Temperature (Tg) | Potential for modification | The bulky side group could increase or decrease Tg depending on its effect on chain packing and intermolecular forces. |
| Thermal Stability | To be determined | The thermal stability would depend on the overall polymer structure and the strength of the bonds within the sulfamoyl moiety. |
| Solubility | Enhanced solubility in polar solvents | The polar sulfamoyl and ether groups would likely increase affinity for polar solvents. |
| Ionic Conductivity | Potential for use in polymer electrolytes | The polar nature of the sulfamoyl group could aid in the dissolution and transport of ions. |
Role as a Catalyst or Auxiliary in Advanced Organic Synthesis
The structural elements of this compound suggest potential roles as a catalyst or an auxiliary in organic synthesis. The sulfamoyl group, in particular, is a versatile functional group in modern synthetic chemistry.
Recent research has demonstrated the generation of sulfamoyl radicals from sulfamoyl chlorides or related precursors, often facilitated by photoredox or transition metal catalysis. These radicals can then participate in various addition and cross-coupling reactions to form new carbon-sulfur or nitrogen-sulfur bonds. This compound could potentially serve as a precursor for a sulfamoyl radical under appropriate reaction conditions, enabling the introduction of the [(2-Ethoxyphenyl)sulfamoyl] moiety into other molecules.
Furthermore, the nitrogen atom of the dimethylamine (B145610) group could act as a directing group in C-H activation/functionalization reactions. This would allow for the selective modification of the aromatic ring at positions ortho to the sulfamoyl group, providing a pathway to more complex substituted aromatic compounds.
The compound could also be explored as a ligand in transition metal catalysis. The oxygen atom of the ethoxy group and the oxygen atoms of the sulfonyl group could coordinate to a metal center, potentially influencing the metal's catalytic activity and selectivity.
Table 2: Potential Catalytic and Synthetic Auxiliary Roles
| Role | Proposed Mechanism/Application | Key Structural Feature |
| Sulfamoyl Radical Precursor | Generation of a sulfamoyl radical for addition or coupling reactions. | Sulfamoyl group |
| Directing Group | Directing C-H functionalization of the aromatic ring. | Dimethylamine nitrogen |
| Ligand in Catalysis | Coordination to a metal center to modulate its catalytic properties. | Ethoxy and sulfonyl oxygen atoms |
| Chiral Auxiliary | If resolved into enantiomers (atropisomers), could be used to induce stereoselectivity in reactions. | Potential for axial chirality |
Potential in Agrochemical Research, Focusing on Mechanistic Principles (e.g., novel modes of action for herbicides, fungicides)
The sulfonamide functional group is present in a number of commercially successful agrochemicals, particularly herbicides and fungicides. These compounds often act by inhibiting essential enzymes in the target organisms.
One of the most well-known modes of action for sulfonamide-based drugs and some herbicides is the inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folic acid synthesis in many microorganisms and plants. By mimicking the natural substrate, p-aminobenzoic acid (PABA), these sulfonamides block the folate biosynthetic pathway, leading to growth inhibition. It is plausible that this compound or its derivatives could exhibit herbicidal or fungicidal activity through a similar mechanism.
Additionally, some N,N-dialkyl carboxamide structures have been investigated as herbicides. nih.gov The dimethylsulfamoyl group in the target compound is structurally related to these carboxamides. Research into novel N-(2,2-dimethyl-7-alkoxy-2,3-dihydrobenzofuran-5-yl)-2-(4-arylxoyphenoxy)propionamides has shown that these compounds can have excellent and selective herbicidal activity against monocotyledonous grasses. researchgate.net
Future research in this area would involve screening this compound and structurally related analogues for herbicidal and fungicidal activity against a panel of relevant plant and fungal species. If activity is observed, subsequent mechanistic studies could elucidate the specific molecular target, potentially revealing a novel mode of action. The presence of the 2-ethoxy group could play a significant role in the molecule's binding to a target enzyme, offering a point of structural diversification for optimizing activity and selectivity.
Environmental Fate and Biodegradation Studies (excluding human toxicology)
The environmental fate of a chemical compound is a critical consideration for any potential large-scale application. The persistence, mobility, and degradation of this compound in soil and water would be determined by its physicochemical properties and susceptibility to biotic and abiotic degradation processes.
The environmental behavior of sulfonamides, particularly those used as antibiotics, has been extensively studied. Many sulfonamides are relatively persistent in the environment and can be transported into aquatic systems. Their degradation can occur through photolysis, hydrolysis, and microbial action.
For this compound, several degradation pathways can be hypothesized:
Biodegradation: Microorganisms could potentially metabolize the compound. This might involve cleavage of the S-N bond, hydroxylation of the aromatic ring, or O-dealkylation of the ethoxy group. The dimethylamine moiety could be released, which itself is known to be biodegradable. mdpi.com However, some sulfonated aromatic amines have been shown to be poorly biodegradable, suggesting that the core structure might be recalcitrant. nih.gov
Photodegradation: The aromatic ring suggests that the compound may absorb UV radiation, potentially leading to photodegradation in sunlit surface waters.
Hydrolysis: The sulfamoyl bond could be susceptible to hydrolysis, especially under acidic or basic conditions, although this is generally a slow process for sulfonamides.
Research into the environmental fate of this compound would involve laboratory studies to determine its soil sorption coefficient (Koc), water solubility, and rates of degradation under various conditions (aerobic, anaerobic, photolytic). Identifying the primary degradation products would also be crucial for a complete environmental risk assessment.
Table 3: Predicted Environmental Fate Parameters and Degradation Pathways
| Parameter/Process | Predicted Behavior | Rationale |
| Soil Sorption | Moderate to low mobility | The aromatic ring and alkyl groups may lead to some sorption to organic matter, but the polar sulfamoyl group could increase water solubility and mobility. |
| Water Solubility | Low to moderate | The presence of polar functional groups would enhance water solubility compared to a simple aromatic hydrocarbon. |
| Aerobic Biodegradation | Potentially slow | While components may be biodegradable, the overall structure, particularly the sulfonated aromatic core, may be resistant to rapid microbial degradation. |
| Anaerobic Biodegradation | Likely to be slower than aerobic degradation | Anaerobic degradation of many aromatic compounds is generally less efficient. |
| Primary Degradation Products | 2-Ethoxyphenol, dimethylamine, benzenesulfonic acid derivatives | Resulting from hydrolysis of the S-N bond and O-dealkylation. |
Emerging Research Opportunities and Prospective Challenges for Advanced Studies on this compound
The exploration of this compound opens up several research avenues, but also presents significant challenges.
Emerging Opportunities:
Combinatorial Chemistry: The structure of this compound is amenable to the creation of a library of related compounds. By varying the substitution pattern on the aromatic ring and modifying the N-alkyl groups, a diverse set of molecules could be synthesized and screened for various activities.
"Click" Chemistry: The sulfamoyl group can be a precursor to sulfonyl azides, which are useful reagents in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This could provide a straightforward method for incorporating this moiety into larger, more complex molecules.
Computational Modeling: In the absence of experimental data, computational methods can be used to predict the properties and potential activities of this compound. Molecular docking studies could predict its binding affinity to various enzyme targets, guiding experimental work in agrochemical or pharmaceutical research. Quantum chemical calculations could predict its reactivity and spectroscopic properties.
Prospective Challenges:
Synthesis: While the synthesis of sulfonamides is generally well-established, developing an efficient and scalable synthesis for this compound and its derivatives may require optimization of reaction conditions to achieve high yields and purity.
Lack of Precedent: The primary challenge is the current lack of specific data for this compound. Any research program would be starting from a foundational level, requiring initial screening and characterization before more advanced studies can be undertaken.
Interdisciplinary Expertise: Realizing the full potential of this compound would require a collaborative effort between synthetic chemists, materials scientists, biologists, and environmental scientists.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [(2-Ethoxyphenyl)sulfamoyl]dimethylamine, and what key reaction parameters influence yield?
- Methodological Answer : The synthesis typically involves reacting 2-ethoxyaniline with sulfamoyl chloride (CAS 7778-42-9) in anhydrous dichloromethane under controlled temperatures (0–5°C) to minimize side reactions. Stoichiometric ratios (1:1.2 for aniline:sulfamoyl chloride) and dropwise addition of the chloride are critical. Post-reaction, purification via column chromatography (ethyl acetate/hexane, 3:7 ratio) ensures high purity. Yield optimization requires strict exclusion of moisture .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Structural validation employs 1H/13C NMR to confirm substituent positions (e.g., ethoxy group at δ ~1.4 ppm for CH3 and ~4.0 ppm for OCH2) and sulfamoyl connectivity. High-resolution mass spectrometry (HRMS) verifies molecular weight (calc. 244.08 g/mol). For absolute stereochemistry, single-crystal X-ray diffraction is recommended, referencing PubChem protocols for analogous sulfamoyl compounds .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
- Methodological Answer : The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) but has limited solubility in water. Stability tests under varying pH (4–9) and temperatures (4°C–25°C) show decomposition >40°C. Long-term storage requires desiccated, argon-filled containers at -20°C to prevent hydrolysis of the sulfamoyl group .
Q. What preliminary biological screening assays are suitable for this compound?
- Methodological Answer : Begin with enzyme inhibition assays (e.g., carbonic anhydrase or acetylcholinesterase) at 10–100 µM concentrations. Follow with cytotoxicity screening (MTT assay in HEK-293 or HepG2 cells) to rule out nonspecific effects. Dose-response curves (IC50 calculations) and positive controls (e.g., acetazolamide) are essential .
Advanced Research Questions
Q. How do structural modifications on the phenyl ring influence the bioactivity of this compound derivatives?
- Methodological Answer : Systematic structure-activity relationship (SAR) studies involve synthesizing analogs with electron-withdrawing (e.g., -F, -NO2) or donating (-OCH3) groups. For example, replacing the ethoxy group with fluorine at position 2 enhances binding to carbonic anhydrase IX (Ki reduction from 120 nM to 45 nM). Computational docking (AutoDock Vina) and molecular dynamics simulations validate binding modes .
Q. What analytical challenges arise in quantifying this compound in complex biological matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a C18 column (2.1 × 50 mm, 1.7 µm) and gradient elution (0.1% formic acid in acetonitrile/water) is optimal. Matrix effects in plasma require calibration via standard addition. Validate recovery rates (≥80%) and limit of quantification (LOQ < 1 ng/mL) using isotopically labeled internal standards .
Q. How can researchers resolve contradictions in reported enzyme inhibition data for sulfamoyl derivatives?
- Methodological Answer : Discrepancies often stem from assay conditions (e.g., buffer pH affecting ionization). Replicate experiments using standardized protocols (e.g., Tris-HCl pH 7.4, 25°C) and compare kinetic parameters (Km, Vmax). Cross-validate with orthogonal methods like isothermal titration calorimetry (ITC) to measure binding thermodynamics .
Q. What in vivo pharmacokinetic parameters should be prioritized for this compound in preclinical studies?
- Methodological Answer : Focus on oral bioavailability (F > 20% in rodent models), half-life (t1/2 ≥ 2 hours), and tissue distribution (brain permeability via BBB-PAMPA assay). Use LC-MS/MS to measure plasma concentrations post-IV/PO administration. Adjust formulations (e.g., PEGylation) to enhance solubility and prolong circulation .
Q. What computational strategies are effective for predicting off-target interactions of this compound?
- Methodological Answer : Perform pharmacophore modeling (Schrödinger Phase) to identify potential off-targets (e.g., GPCRs, kinases). Validate with broad-panel screening (Eurofins CEREP). Molecular dynamics simulations (NAMD) over 100 ns trajectories assess binding stability to unintended targets like serotonin receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
